
Ethyl 5-phenylnicotinate
Overview
Description
Scientific Research Applications
Polymerization and Materials Science
Controlling Polymeric Topology : Research highlights the ability to control the branching and topology of polymers through specific polymerization conditions, utilizing comonomers and solvents to influence polymeric structure, thereby affecting mechanical and physical properties of the materials (Caiguo Gong & H. Gibson, 1997).
Ethylene Polymerization : Studies on ethylene polymerizations catalyzed by nickel(II) complexes derived from bulky ligands have shown the production of branched polyethylenes with specific molecular weights and branching densities. These investigations provide insights into catalytic mechanisms and the influence of ligand structure on polymer properties (J. C. Jenkins & M. Brookhart, 2004).
Hydrogel Applications : Development of self-healing, glucose-responsive hydrogels with pH-regulated mechanical properties for biomedical applications, demonstrating the innovative use of dynamic covalent chemistry in creating smart materials (Volkan Yesilyurt et al., 2015).
Living Polymerization : The living polymerization of ethylene using palladium(II) diimine catalysts allows for the synthesis of functionalized, branched, amorphous polyethylenes. This method enables precise control over polymer architecture, enhancing the utility of polyethylene in various applications (Amy C. Gottfried & M. Brookhart, 2003).
Catalysis
Transition Metal-Catalyzed Polymerizations : The role of organo-transition metal catalysts in the polymerization of both polar and nonpolar monomers, highlighting advancements in catalysis that enable the synthesis of polymers with unique properties and applications (H. Yasuda, 2000).
Specific Chemical Synthesis
Hydroxy Lamine Derivatives : The synthesis of Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to new heterocyclic compounds with potential applications in chemical synthesis and drug development (Yu. V. Markova et al., 1970).
properties
IUPAC Name |
ethyl 5-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRMLODMPLLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

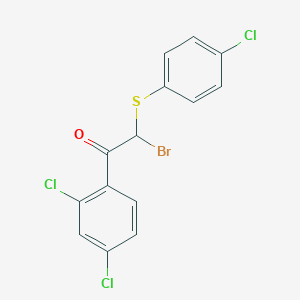
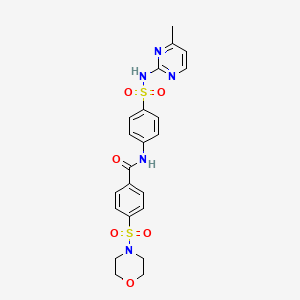
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)

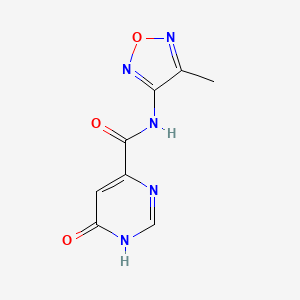

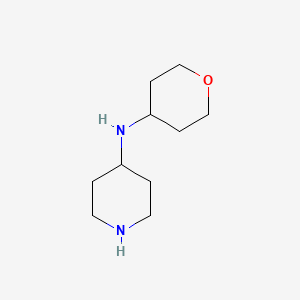

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)

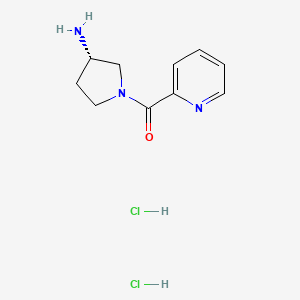
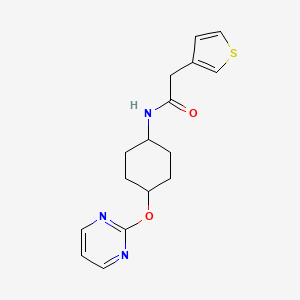
![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)